Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

Catalog No.
S3504633
CAS No.
1179127-07-1
M.F
C10H14N4O2
M. Wt
222.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

CAS Number

1179127-07-1

Product Name

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

IUPAC Name

methyl 6-piperazin-1-ylpyridazine-3-carboxylate

Molecular Formula

C10H14N4O2

Molecular Weight

222.24

InChI

InChI=1S/C10H14N4O2/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3

InChI Key

NWNDCFSZFRUHCD-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN=C(C=C1)N2CCNCC2

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCNCC2

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate is a chemical compound characterized by its pyridazine backbone substituted with a piperazine moiety and a carboxylate group. Its molecular formula is C10H16N4O2C_{10}H_{16}N_{4}O_{2}, and it is often encountered in its dihydrochloride salt form, enhancing its solubility and stability for various applications . The compound exhibits a unique structure that allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.

Typical of compounds containing both ester and amine functionalities. Some notable reactions include:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
  • Alkylation: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Acylation: The piperazine nitrogen can also be acylated, leading to derivatives that may possess altered biological activities.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for research purposes.

Research indicates that Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, compounds with similar structures have shown promise as antidepressants and anxiolytics, suggesting that this compound may also possess psychoactive properties .

The synthesis of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring is constructed through cyclization reactions.
  • Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution on an activated pyridazine derivative.
  • Esterification: Finally, methylation of the carboxylic acid group is performed to yield the methyl ester.

These steps may vary based on the specific reagents and conditions used, but they highlight the complexity involved in synthesizing this compound .

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate has several applications in pharmaceutical research and development. Its potential therapeutic uses include:

  • Anticancer Agents: Due to its enzyme inhibition properties, it is being explored as a lead compound for developing new cancer treatments.
  • Neurological Disorders: Its structural similarity to known psychoactive compounds suggests potential use in treating anxiety and depression.
  • Chemical Probes: In research settings, it serves as a chemical probe to study biological pathways involving piperazine derivatives.

Interaction studies involving Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity against cancer cell lines or other relevant biological systems.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential .

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their pharmacological profiles and chemical structures. Notable similar compounds include:

Compound NameStructure TypeBiological Activity
Methyl 6-chloropyridazine-3-carboxylateChlorinated pyridazine derivativeAntimicrobial properties
Piperazine derivatives (e.g., pipamperone)Piperazine-basedAntipsychotic effects
Pyridazine derivatives (e.g., phenelzine)Non-piperazineAntidepressant effects

The uniqueness of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate lies in its specific combination of a piperazine ring with a pyridazine structure, which may confer distinct pharmacological properties not found in other similar compounds. This unique combination allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications .

Novel Synthetic Pathways for Piperazinyl-Pyridazine Carboxylate Derivatives

The synthesis of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate has evolved significantly through innovative strategies such as the Diaza-Wittig reaction and cyclization-based approaches. A breakthrough methodology involves the tandem use of phosphazine intermediate formation and Diaza-Wittig reactions to construct the pyridazine core. For instance, starting from methyl acetoacetate, a TiCl₄-mediated reaction with aldehydes generates α-diazo-β-ketoester intermediates, which undergo cyclization using hexamethylphosphorus triamide (HMPT) or tri-n-butylphosphine (P(n-Bu)₃) to yield functionalized pyridazines.

Key advancements include:

  • Optimized Reagent Systems: Substituting HMPT with P(n-Bu)₃ improves yields from 60–68% to 70–85% for aryl- and heteroaryl-substituted derivatives.
  • Modular Substitution: Varying aldehydes (e.g., propionaldehyde, benzaldehyde) enables the introduction of diverse substituents at the pyridazine C6 position, facilitating structural diversification.

Table 1: Yield Comparison of Diaza-Wittig Methods

AldehydeHMPT Yield (%)P(n-Bu)₃ Yield (%)
Propionaldehyde6885
Cyclohexanecarboxaldehyde6272
Benzaldehyde6070

Cyclization techniques further expand structural diversity. For example, reacting pyridazinamino-acids with phthalic anhydride in dimethylformamide yields fused oxazine derivatives, demonstrating the versatility of pyridazine scaffolds in generating biheterocyclic systems.

Optimization of Nitro Group Reduction Conditions

While direct studies on nitro group reduction for this compound are limited in the provided sources, insights can be extrapolated from analogous pyridazine systems. Hydrazine hydrate is a critical reagent in reducing nitro intermediates to amines during heterocycle synthesis. For instance, in the preparation of pyrazolyl pyridazine derivatives, hydrazine-mediated cyclization of ethyl 2,4-dioxo-4-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)butanoate facilitates the formation of pyrazole rings while avoiding over-reduction.

Critical parameters for optimal reduction include:

  • Stoichiometric Control: A 1:1 molar ratio of hydrazine hydrate to substrate ensures complete conversion without generating hydrazo byproducts.
  • Temperature Modulation: Refluxing ethanol at 80°C provides sufficient energy for selective reduction while maintaining intermediate stability.

Strategies for Azo Impurity Control During Reductive Amination

Azo impurities often arise from unintended diazonium salt coupling during reductive amination. To mitigate this, recent protocols emphasize:

  • Low-Temperature Reactions: Conducting aminations at −78°C suppresses diazo intermediate formation, as demonstrated in the synthesis of pyridazino[3,4-e]diazepines.
  • Catalytic Additives: Employing triethylamine as a proton scavenger minimizes side reactions between amines and diazo precursors.
  • Purification Techniques: Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively separates azo contaminants from the desired product.

For example, benzoylation of pyridazinamino-acids in pyridine at room temperature prevents azo linkage formation, whereas prolonged refluxing shifts the pathway toward oxazine derivatives, highlighting the role of reaction duration in impurity profiles.

Quantitative Structure-Activity Relationship Models for Pyridazine-Based Therapeutics

QSAR analyses of pyridazine derivatives have identified critical molecular descriptors governing their biological activity. For methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate, hydrophobic parameters (logP) and molar refractivity are pivotal in predicting its inhibitory potency. A QSAR model derived from 15 pyridazine analogs demonstrated that increased hydrophobicity at the R1 position (e.g., piperazine substituents) enhances binding affinity to enzymatic targets, with a correlation coefficient ($$R^2$$) of 0.82 [4]. Similarly, a 2D-QSAR study on 46 pyridazin-3(2H)-one derivatives revealed that electron-withdrawing groups on the pyridazine ring improve acetylcholinesterase (AChE) inhibition by modulating electron density at the active site [5].

Table 1: Key QSAR Descriptors for Pyridazine-Piperazine Hybrids

DescriptorCoefficient$$p$$-ValueBiological Relevance
logP0.670.002Enhances membrane permeability
Molar Refractivity0.530.008Correlates with steric interactions
Polar Surface Area-0.410.015Reduces desolvation penalties

The negative coefficient for polar surface area ($$-0.41$$) suggests that reducing polarity improves target engagement, likely by minimizing energy penalties during ligand desolvation [5] [6]. These insights guide the rational optimization of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate for enhanced blood-brain barrier penetration and AChE binding.

Molecular Docking Studies Targeting Neurological Protein Complexes

Docking simulations position methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate within the catalytic gorge of AChE (PDB: 4EY7), forming hydrogen bonds with residues Trp286 and Tyr337 (binding energy: $$-9.2$$ kcal/mol) [5]. The piperazine nitrogen interacts with the catalytic triad (Ser203, His447, Glu334) via water-mediated hydrogen bonds, while the pyridazine ring engages in $$\pi$$-$$\pi$$ stacking with Phe295. Comparative analysis with donepezil ($$-10.1$$ kcal/mol) indicates comparable binding modes, though the methyl ester group introduces steric constraints that reduce affinity by 12% [5].

Table 2: Docking Results for Neurological Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interactions
Acetylcholinesterase4EY7-9.2Trp286, Tyr337, Phe295
Amyloid-β Fibrils2LMN-7.8Lys16, Asp23, Gly29
NMDA Receptor5WCD-6.5Arg499, Glu413, Asn616

In amyloid-β simulations, the compound disrupts $$\beta$$-sheet formation by binding to Lys16 and Asp23, critical residues for fibril stabilization [5]. These dual-binding capabilities position it as a potential multi-target agent for Alzheimer’s disease.

Molecular Dynamics Simulations of Ligand-Receptor Binding Stability

Molecular dynamics (MD) trajectories over 100 ns reveal stable binding of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate to AChE, with root-mean-square deviation (RMSD) values plateauing at $$1.8 \pm 0.3$$ Å after 20 ns [5]. The ligand maintains hydrogen bonds with Trp286 (occupancy: 78%) and Tyr337 (occupancy: 65%), while the piperazine ring exhibits minimal conformational fluctuations (RMSF < 1.2 Å). Principal component analysis (PCA) confirms that ligand binding reduces structural flexibility in the AChE gorge, stabilizing the protein’s closed conformation [5].

For amyloid-β complexes, the compound induces a 40% reduction in solvent-accessible surface area (SASA) at the fibril core, hindering aggregation pathways. Free energy calculations (MM-PBSA) estimate a binding free energy of $$-22.3 \pm 3.1$$ kcal/mol, driven by favorable van der Waals interactions ($$-18.4$$ kcal/mol) and electrostatic contributions ($$-3.9$$ kcal/mol) [5].

Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate represents a sophisticated molecular scaffold that has demonstrated significant potential across multiple therapeutic domains through its unique structural architecture and versatile binding characteristics. The compound's pyridazine core, combined with the piperazine substituent and carboxylate functionality, creates a privileged structure capable of engaging diverse biological targets through distinct molecular mechanisms.

Acetylcholinesterase Inhibition Mechanisms

The acetylcholinesterase inhibitory properties of pyridazine-containing compounds have been extensively documented, with structural analogs of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate demonstrating potent enzyme inhibition through multiple complementary mechanisms [1] [2]. The fundamental mechanism involves competitive and reversible binding to the enzyme's active site, where the pyridazine ring system serves as a central pharmacophore that enables precise molecular recognition.

Dual Binding Site Engagement

Research has established that pyridazine-based acetylcholinesterase inhibitors operate through a sophisticated dual binding mechanism that simultaneously engages both the catalytic anionic site and peripheral anionic site of the enzyme [1] [2]. The 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a structural analog sharing the core pyridazine framework, exhibits an inhibition constant of 0.12 micromolar, representing a 5000-fold improvement over the parent compound minaprine [2]. This dramatic enhancement in potency demonstrates the critical importance of optimal spacing between the pyridazine ring and the cationic head group, with a 4-5 carbon unit distance proving optimal for maximal binding affinity.

Structural Requirements for Activity

The structure-activity relationship analysis reveals that the presence of a central pyridazine ring constitutes an absolute requirement for high acetylcholinesterase inhibition [1] [2]. The pyridazine nitrogen atoms participate in critical hydrogen bonding interactions with backbone residues, particularly engaging Met109 and Gly110 in the enzyme's hinge region [3]. These dual hydrogen bond interactions provide both binding affinity and selectivity, as the specific topology requirements are met by only approximately 40 members of the human kinome [3].

The carboxylate functionality in position 3 of the pyridazine ring contributes significantly to binding affinity through electrostatic interactions with positively charged residues in the enzyme's active site. Studies of pyridazine-3-carboxamide derivatives have demonstrated inhibition constants ranging from 0.16 micromolar for acetylcholinesterase to 9.80 micromolar for butyrylcholinesterase, indicating a selectivity ratio of approximately 61:1 in favor of acetylcholinesterase [4].

Molecular Interaction Profiles

The binding mode analysis reveals that the pyridazine ring engages in π-π stacking interactions with aromatic residues Trp84 and Phe330 in the catalytic anionic site, while simultaneously forming hydrogen bonds with Glu199 [5]. The piperazine substituent at position 6 extends into the peripheral anionic site, where it establishes cation-π interactions with Trp279 and additional hydrogen bonding with Tyr70 and Asp72 [5]. This dual engagement mechanism explains the exceptional binding affinity and selectivity observed for optimized pyridazine-based inhibitors.

Quantitative Structure-Activity Relationships

Systematic analysis of pyridazine-based acetylcholinesterase inhibitors has revealed that compounds incorporating the imidazo[1,2-b]pyridazine scaffold with piperidine or phenylpiperazine substituents exhibit the most potent inhibitory activity [5]. The 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine demonstrates an inhibition constant of 50 nanomolar, while the corresponding 3-nitro-6-(4-phenylpiperazin-1-yl) analog exhibits 40 nanomolar potency [5]. These compounds represent among the most potent acetylcholinesterase inhibitors reported in the pyridazine series.

Modulation of Protein-Protein Interactions in Viral Capsid Assembly

The capacity of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate to modulate viral capsid assembly represents a sophisticated application of structure-based drug design targeting protein-protein interactions critical for viral replication [6] [7]. The compound's molecular architecture enables specific recognition of conserved binding sites within viral capsid proteins, thereby disrupting the precise intermolecular contacts required for proper viral particle formation.

Mechanism of Capsid Assembly Disruption

Viral capsid proteins contain highly conserved hydrophobic pockets that serve as critical assembly interfaces during virion formation [6]. The piperazine moiety of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate exhibits optimal shape complementarity with these hydrophobic cavities, establishing multiple van der Waals contacts that stabilize the ligand-protein complex. Crystal structure analysis of piperazine bound to the Aura virus capsid protein at 2.2 Angstrom resolution demonstrates that the compound occupies the same binding site as dioxane-based antiviral agents, confirming the validity of this therapeutic approach [6].

The binding affinity of piperazine-containing compounds to viral capsid proteins varies significantly based on the specific viral target, with Chikungunya virus capsid protein exhibiting higher affinity than Aura virus capsid protein [6]. This selectivity profile suggests that subtle structural differences in the hydrophobic pocket can be exploited to achieve virus-specific inhibition, providing a pathway for developing targeted antiviral therapies with reduced off-target effects.

Allosteric Effects on Capsid Stability

Beyond direct competitive inhibition of capsid assembly, pyridazine-based compounds can exert allosteric effects that either stabilize or destabilize pre-formed viral particles [8]. The mechanism involves binding to allosteric sites that are conformationally coupled to the primary assembly interfaces, resulting in propagated structural changes that alter the thermodynamic stability of capsid-capsid interactions. This dual mechanism provides multiple avenues for therapeutic intervention, as compounds can be designed to either prevent initial assembly or promote disassembly of mature viral particles.

Structure-Activity Relationships in Viral Targeting

The optimization of pyridazine derivatives for viral capsid targeting has revealed several critical structural features that determine antiviral potency [7]. The methyl carboxylate group at position 3 contributes to binding specificity through hydrogen bonding interactions with polar residues located at the periphery of the hydrophobic pocket. Modification of this group to alternative esters or amides can modulate both binding affinity and selectivity for different viral targets.

Recent studies on dihydropyrimidine derivatives as hepatitis B virus capsid protein inhibitors have demonstrated that compound I-3f exhibits potent anti-hepatitis B virus activity with an effective concentration of 0.073 micromolar while maintaining low cytotoxicity [7]. The mechanism involves dose-dependent inhibition of both hepatitis B core proteins and capsid proteins, confirming that targeting capsid assembly represents a viable therapeutic strategy.

Protein-Protein Interface Modulation

The modulation of protein-protein interactions in viral capsid assembly extends beyond simple competitive inhibition to encompass sophisticated allosteric mechanisms that can fine-tune the strength and specificity of intermolecular contacts [9]. Studies on proteolysis targeting chimeras have revealed that pyridazine-containing linkers can mediate ternary complex formation between target proteins and E3 ligases, resulting in enhanced cooperativity and selectivity [9]. The SMARCA2-VHL interface demonstrates that high-cooperativity systems exhibit 21-24 persistent protein contacts compared to 15-19 contacts in low-cooperativity systems [9].

Allosteric Binding Site Targeting in Kinase Inhibition

The application of methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate in allosteric kinase inhibition represents a paradigm shift from traditional adenosine triphosphate-competitive approaches toward more selective and potentially safer therapeutic strategies [10] [11] [12]. Allosteric kinase inhibition exploits naturally evolved regulatory networks that differ significantly among kinase family members, providing unprecedented opportunities for achieving target selectivity that is virtually impossible with adenosine triphosphate-site directed inhibitors.

Allosteric Pocket Identification and Characterization

Kinase allosteric sites encompass four primary categories: myristoyl pockets, inhibitor binding modes occupying regions adjacent to the adenosine triphosphate-binding site, protein interaction fragment pockets targeting regulatory sites, and type I/II relatively allosteric regulators [13]. The pyridazine scaffold demonstrates particular affinity for binding modes that occupy regions adjacent to the adenosine triphosphate-binding site, where the dual nitrogen atoms can establish hydrogen bonding interactions with backbone carbonyl groups and side chain residues [3].

The p38 mitogen-activated protein kinase represents an exemplary target for pyridazine-based allosteric inhibition, where phthalazine derivatives demonstrate potent inhibitory activity with inhibition constants of 0.6 nanomolar [3]. The mechanism involves dual hydrogen bonding interactions between the phthalazine nitrogen atoms and the backbone amino groups of Met109 and Gly110 [3]. The critical importance of Gly110, which lacks a carbon-alpha substituent, enables a conformational inversion of the amide group that projects the amino group into the adenosine triphosphate-binding pocket [3]. This structural requirement provides exceptional selectivity, as only 40 kinases in the human kinome contain glycine at the corresponding position.

Mechanism of Allosteric Signal Transmission

Allosteric kinase inhibition operates through perturbation of conserved intramolecular networks that span both the amino-terminal and carboxy-terminal lobes of the kinase catalytic domain [10]. The regulatory spine and catalytic spine represent critical structural elements that relay allosteric signals from regulatory sites to the catalytic machinery [10]. The regulatory spine adopts an assembled conformation in active kinase structures and can disassemble through various mechanisms leading to kinase inactivation [10].

The tyrosine kinase 2 provides a compelling example of allosteric inhibition mechanism, where deucravacitinib, a pyridazine-3-carboxamide derivative, inhibits the kinase through three distinct states: the autoinhibited state and two activated states for autophosphorylation and substrate phosphorylation [11]. The compound binds to the pseudokinase domain and restricts essential dynamics required for kinase activity while simultaneously competing with adenosine triphosphate and preventing formation of the active state through steric clashes [11].

Structure-Activity Relationships in Allosteric Inhibition

The optimization of pyridazine derivatives for allosteric kinase inhibition requires careful consideration of both binding affinity and allosteric coupling efficiency [12]. The pyridylpiperazine-based allosteric inhibitors of the AcrAB-TolC efflux pump demonstrate that systematic modification of the piperazine substituent can dramatically alter both potency and pharmacokinetic properties [14]. The introduction of 3-(R)-aminopyrrolidine resulted in 3-fold improved potency compared to the parent piperazine analog, although metabolic instability necessitated further optimization [14].

Selectivity Mechanisms and Advantages

Allosteric kinase inhibition offers three primary advantages over traditional adenosine triphosphate-competitive approaches: extreme selectivity derived from targeting kinase-specific regulatory networks, the ability to achieve both inhibition and activation depending on the specific allosteric mechanism, and avoidance of competition with high cellular adenosine triphosphate concentrations [15]. The Aurora A kinase exemplifies these advantages, where monobody-based allosteric modulators can achieve both strong inhibition and activation through differential recognition of structural motifs in the allosteric pocket [15].

The selectivity advantage is particularly pronounced in the case of phosphodiesterase 10A inhibitors, where pyridazine derivatives demonstrate 25-fold reduced potency compared to pyridine analogs due to unfavorable hydrogen bonding potential [16]. This reduced potency, while potentially disadvantageous for phosphodiesterase 10A targeting, illustrates the exquisite sensitivity of allosteric sites to minor structural modifications, providing opportunities for fine-tuning selectivity profiles through systematic structural optimization.

Quantitative Analysis of Allosteric Effects

The quantitative analysis of allosteric kinase inhibition reveals complex relationships between binding affinity, allosteric coupling, and functional inhibition [17]. Studies on cyclic nucleotide-dependent protein kinases demonstrate that allosteric inhibition can arise from mixed response states that stabilize key binding regions while simultaneously perturbing activation-critical regions [17]. This mechanism provides a pathway for preserving high binding affinity while achieving significant functional inhibition, representing an optimal balance for therapeutic applications.

XLogP3

-0.2

Dates

Last modified: 07-26-2023

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